molecular formula C₁₅H₁₀D₅N B1140728 (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 CAS No. 1217607-42-5

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5

Cat. No.: B1140728
CAS No.: 1217607-42-5
M. Wt: 214.32
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Description

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is a deuterated derivative of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a compound known for its structural similarity to various biologically active molecules The deuterium atoms in this compound replace the hydrogen atoms, which can influence its chemical properties and behavior in biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 typically involves the deuteration of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. One common method is the catalytic hydrogenation of the corresponding isoquinoline precursor in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired deuterated product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further saturate the aromatic ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nitrating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce halogens, alkyl groups, or nitro groups onto the aromatic ring.

Scientific Research Applications

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the biochemical pathways and understand the metabolism of related compounds.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development for neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered pharmacokinetics and dynamics. The compound may act on neurotransmitter systems, influencing receptor activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: The non-deuterated version of the compound.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with a benzyl group instead of a phenyl group.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d3: A partially deuterated version with three deuterium atoms.

Uniqueness

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is unique due to its complete deuteration, which can significantly affect its chemical and biological properties. The presence of deuterium atoms can lead to differences in reaction rates, metabolic pathways, and overall stability compared to its non-deuterated and partially deuterated counterparts.

Properties

CAS No.

1217607-42-5

Molecular Formula

C₁₅H₁₀D₅N

Molecular Weight

214.32

Synonyms

(1S)-1,2,3,4-Tetrahydro-1-(phenyl-d5)isoquinoline; _x000B_(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline;  (S)-(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; 

Origin of Product

United States

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